Benzyl isocyanate

説明

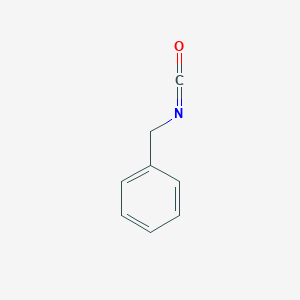

Structure

3D Structure

特性

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Benzyl Isocyanate

Modern Synthetic Routes for Benzyl (B1604629) Isocyanate

The synthesis of benzyl isocyanate, a valuable intermediate in the creation of pharmaceuticals and agrochemicals, has been the subject of considerable research. Modern approaches prioritize efficiency, safety by avoiding hazardous reagents like phosgene (B1210022), and precision. These routes include microwave-assisted reactions, direct C-H functionalization, and catalyzed conversions of precursors like azides and amines.

Microwave-Assisted Staudinger–Aza-Wittig Reactions

A rapid and efficient method for producing isocyanates is the microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.orgbeilstein-journals.org This process offers significant advantages over conventional heating, primarily by drastically reducing reaction times. acs.org The reaction typically involves the conversion of an azide (B81097), such as benzyl azide, into an iminophosphorane intermediate using a phosphine (B1218219) reagent. This intermediate then reacts with carbon dioxide (CO₂) to yield the desired isocyanate. beilstein-journals.org

The use of a polymer-supported diphenylphosphine (B32561) (PS-PPh₂) simplifies the work-up, as the resulting phosphine oxide byproduct is easily removed by filtration. beilstein-journals.org Research has optimized this protocol by selecting a model reaction—the conversion of benzyl azide to this compound—and testing various solvents and temperatures under microwave irradiation and CO₂ pressure. beilstein-journals.orgchemicalbook.comchemicalbook.com Complete conversion was observed when the reaction was performed in toluene (B28343) at 70°C. beilstein-journals.org Acetonitrile (B52724) also proved to be an effective solvent, achieving complete conversion even at a lower temperature of 50°C over a four-hour period. beilstein-journals.org This demonstrates the method's efficiency and the crucial role of solvent choice in the reaction's success. beilstein-journals.org

Table 1: Effect of Solvent and Temperature on Microwave-Assisted Synthesis of this compound from Benzyl Azide beilstein-journals.org

| Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Toluene | 90 | 4 | 100 |

| Toluene | 70 | 4 | 100 |

| Toluene | 50 | 4 | Incomplete |

| Acetonitrile (MeCN) | 50 | 4 | 100 |

| Tetrahydrofuran (THF) | 70 | 4 | Low |

Note: The table is generated based on findings reported in a study on one-pot sequential synthesis of isocyanates. beilstein-journals.org

C-H Isocyanation Protocols and Benzylic C-H Functionalization

A significant advancement in synthetic chemistry is the direct functionalization of C-H bonds, which provides a more atom-economical route to complex molecules. rsc.org Benzylic C-H isocyanation is a powerful strategy for synthesizing benzylic ureas, which are common motifs in medicinally relevant compounds. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond at the benzylic position into a C-NCO group. rsc.orgnih.gov

A recently developed protocol employs a copper-based catalyst system to achieve high site selectivity for (hetero)benzylic C-H bonds. rsc.orgnih.gov The method is operationally simple and demonstrates good tolerance for various functional groups, making it suitable for high-throughput synthesis in drug discovery. rsc.orgrsc.org The resulting this compound can be used in subsequent coupling reactions with amines to produce a diverse library of urea (B33335) derivatives without needing purification of the isocyanate intermediate. rsc.orgresearchgate.net

Synthesis from Benzyl Azide

Benzyl azide serves as a key precursor for the synthesis of this compound, particularly through the Staudinger–aza-Wittig reaction as detailed previously. beilstein-journals.orgchemicalbook.com The conversion of benzyl azide is used as a model reaction to optimize conditions for isocyanate synthesis. beilstein-journals.orgchemicalbook.com Under microwave irradiation in the presence of a phosphine reagent and carbon dioxide, benzyl azide is efficiently transformed into this compound. beilstein-journals.org This method is a prominent example of replacing hazardous reagents like phosgene with the safer and more economical CO₂. beilstein-journals.org The reaction proceeds through an iminophosphorane intermediate, which is then trapped by CO₂ to form the isocyanate. beilstein-journals.org This transformation is compatible with a wide array of functional groups, highlighting its versatility in organic synthesis. beilstein-journals.org

Synthesis from Primary Amines using Triphosgene (B27547)

The use of triphosgene, a solid and safer crystalline substitute for the highly toxic phosgene gas, is a well-established method for preparing isocyanates from primary amines. researchgate.netnih.gov In this procedure, a primary amine like benzylamine (B48309) is added dropwise to a solution of triphosgene in a suitable solvent, typically dichloromethane (B109758) (DCM). chemicalbook.comresearchgate.net A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. chemicalbook.comnih.gov

The reaction initially forms a carbamoyl (B1232498) chloride intermediate, which can then be converted to the isocyanate. nih.gov Depending on the reaction conditions, the isocyanate can be isolated or generated in situ and immediately used in subsequent reactions. nih.govresearchgate.net This method is widely applicable and has been used for the synthesis of various isocyanates from L-amino acid esters and other primary amines. nih.gov

Exploration of Catalyst Systems in this compound Synthesis

The development of effective catalyst systems is crucial for advancing synthetic methodologies. For this compound synthesis, catalysis plays a key role in enabling milder reaction conditions, improving yields, and enhancing selectivity, particularly in C-H functionalization routes.

A highly effective catalyst system for benzylic C-H isocyanation utilizes copper. rsc.orgnih.gov These copper-catalyzed radical-relay reactions have gained prominence for their ability to functionalize C-H bonds selectively. nih.gov The system typically consists of a copper(I) source, such as copper(I) acetate (B1210297) (CuOAc), a 2,2′-bis(oxazoline) ligand, and N-fluorobenzenesulfonimide (NFSI) as an oxidant. rsc.orgnih.govresearchgate.net (Trimethylsilyl)isocyanate (TMSNCO) is employed as the isocyanate source. researchgate.net

The proposed mechanism begins with the Cu(I)-mediated activation of NFSI, which generates an N-centered radical. nih.gov This radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a benzylic radical. nih.gov This radical then undergoes oxidative functionalization. nih.gov The addition of a redox buffer like di(isopropyl)phosphite has been shown to significantly improve the yield of the this compound product. rsc.org Optimization studies have shown that the choice of solvent and ligand is critical, with acetonitrile being an effective solvent. rsc.orgnih.gov This catalytic method represents a significant step forward, providing a practical tool for late-stage functionalization in medicinal chemistry. rsc.orgresearchgate.net

Table 2: Optimization of Copper-Catalyzed Benzylic C-H Isocyanation rsc.orgnih.gov

| Entry | Catalyst/Ligand | Solvent | Additive | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | CuOAc / L1 | Acetonitrile | None | 36 |

| 2 | CuOAc / L2 | Acetonitrile | None | 26 |

| 3 | CuOAc / L3 | Acetonitrile | None | 30 |

Note: Table based on optimization data for the isocyanation of 1-bromo-4-ethylbenzene. L1, L2, L3 represent different 2,2′-bis(oxazoline) ligands. rsc.orgnih.gov

Derivatization Reactions of this compound

The isocyanate functional group of this compound is a powerful tool for forming new carbon-nitrogen bonds. This reactivity is exploited in several key transformations, including coupling with amines to form urea derivatives, participating in multicomponent reactions to build heterocyclic structures, and serving as a model compound for kinetic studies.

Formation of Urea Derivatives through Amine Coupling

The reaction between an isocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of substituted ureas. In this reaction, the amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. A subsequent proton transfer results in the formation of a stable urea linkage. beilstein-journals.org This method is widely applicable for creating both symmetrical and unsymmetrical ureas.

Modern synthetic approaches have expanded on this classic transformation. For instance, a practical method for the site-selective isocyanation of benzylic C–H bonds has been developed. The in situ generated benzylic isocyanate can then be directly coupled with a wide array of primary and secondary amines to produce a diverse library of benzylic ureas without the need for purification of the isocyanate intermediate. rsc.org This sequential process is particularly amenable to high-throughput synthesis, making it valuable in drug discovery. rsc.org The reaction demonstrates broad functional group tolerance. rsc.org Analysis of this method shows that many benzylic substrates can be converted to the isocyanate in 40–60% yield, with the subsequent urea formation step proceeding in 60–99% yield. rsc.org

Table 1: Examples of Urea Formation from in situ Generated this compound and Various Amines Yields represent the isolated yield of the final urea product from a two-step, one-pot sequence starting from an alkylarene.

| Amine Substrate | Product Structure | Overall Isolated Yield (%) |

| 4-Fluoroaniline |  | 75 |

| 2-Aminopyridine |  | 63 |

| Morpholine |  | 92 |

| Piperidine |  | 88 |

| N-Methylbenzylamine |  | 81 |

Data sourced from Chemical Science (RSC Publishing). rsc.org

Stereospecific Synthesis of 1,3-Oxazinane-2,4-diones

This compound is a key reactant in a catalytic, multicomponent reaction that stereospecifically synthesizes 1,3-oxazinane-2,4-diones. diva-portal.orgcolab.ws This transformation combines an epoxide, an isocyanate (such as this compound), and carbon monoxide in the presence of a specialized bimetallic catalyst, [(salph)Al(THF)2]+[Co(CO)4]−. diva-portal.orgcolab.ws

The reaction is proposed to proceed through a mechanism where the catalyst facilitates the carbonylation of the epoxide to form a β-lactone intermediate. mdpi.com This intermediate can then be trapped by the isocyanate, leading to the formation of the 1,3-oxazinane-2,4-dione ring system. mdpi.com The process is highly selective and high-yielding under optimized conditions. diva-portal.orgcolab.ws A significant advantage of this methodology is its stereospecificity; the use of chiral epoxides allows for the synthesis of enantiopure 1,3-oxazinane-2,4-diones. researchgate.net The reaction shows a broad tolerance for different substituents on the epoxide, although it is noted that highly electrophilic isocyanates tend to give the best results. diva-portal.orgcolab.wsresearchgate.net While effective, the practical application can be limited by the requirement of high pressures of carbon monoxide (e.g., 55 atm) and the synthesis of the complex catalyst. researchgate.net

Table 2: Substrate Scope for the Multicomponent Synthesis of 1,3-Oxazinane-2,4-diones Illustrative examples of reactants used in the synthesis.

| Epoxide | Isocyanate | Product Class |

| Propylene Oxide | This compound | 1,3-Oxazinane-2,4-dione |

| Styrene (B11656) Oxide | p-Tolylisocyanate | 1,3-Oxazinane-2,4-dione |

| Ethyloxirane | para-Fluorophenyl isocyanate | 1,3-Oxazinane-2,4-dione |

| Cyclohexene Oxide | This compound | 1,3-Oxazinane-2,4-dione |

Data compiled from various sources describing the multicomponent reaction. diva-portal.orgcolab.wsmdpi.comlookchem.com

Isocyanate Derivatization Kinetics in Microfluidic Systems

The kinetics of derivatization reactions involving this compound have been effectively studied using microfluidic systems coupled with real-time analysis by mass spectrometry. nih.gov In one key study, the reaction of several isocyanates, including this compound, with the derivatizing agent 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) was monitored in a continuous-flow glass microfluidic chip. nih.govacs.org This setup allows for precise control over reaction time and efficient mixing.

The study revealed that the derivatization reactions are significantly faster in the microfluidic chip compared to conventional macroscale batch conditions, with rate constants being 3 to 4 times higher. nih.govacs.org This rate enhancement is attributed to more efficient molecular diffusion within the micrometer-sized channels of the chip. nih.gov For the reaction with NBDPZ, this compound was found to be the most reactive among the tested compounds. acs.org

Table 3: Comparison of Second-Order Rate Constants for Isocyanate Derivatization in a Microfluidic Chip

| Isocyanate | Rate Constant (k) in Microfluidic Chip (M⁻¹ min⁻¹) |

| Propyl Isocyanate | 1.5 x 10⁴ |

| This compound | 5.2 x 10⁴ |

| Toluene-2,4-diisocyanate | 2.4 x 10⁴ |

Reaction Mechanisms and Computational Studies of Benzyl Isocyanate

Theoretical Investigations of Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of isocyanates. Theoretical studies provide detailed insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate complex reaction mechanisms. In the context of isocyanates, DFT calculations have been instrumental in mapping out potential energy surfaces and identifying competitive reaction channels.

A notable study investigated the reaction mechanisms of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate using DFT at the B3LYP/6-31G(d,p) level of theory. acs.orgnih.gov This reaction was found to proceed along six competing channels, which fall into two main categories: two formal nih.govnih.gov-sigmatropic rearrangements and four [4+2] cycloadditions. acs.orgnih.gov For the formation of urea (B33335), the nih.govnih.gov-sigmatropic rearrangement and the [4+2] cycloaddition pathways were found to be competitive due to similar energy barriers. acs.orgnih.gov

Further DFT studies at the M06-2X/cc-pVTZ level have been applied to the cycloaddition reactions between nitrones and isocyanates. acs.org These calculations revealed that the mechanism is highly dependent on the solvent, proceeding through a concerted mechanism in the gas phase and apolar solvents, but shifting to a stepwise mechanism in polar solvents. acs.org In the stepwise pathway, the initial step is the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate group. acs.org Quantum chemical calculations are also employed to understand reaction mechanisms in industrial processes, such as the synthesis of MDI (diphenylmethane diisocyanate), a key component in polyurethanes. uni-miskolc.hu

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. The nih.govnih.gov-sigmatropic rearrangement, also known as the hetero-Cope rearrangement, is a significant pathway in reactions involving isocyanates. researchgate.net

In the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate, two of the six identified pathways are formal nih.govnih.gov-sigmatropic rearrangements. acs.orgnih.gov These channels compete with cycloaddition pathways to form urea. nih.gov Computational studies have been crucial in evaluating such rearrangements. For instance, the allyl cyanate (B1221674)/isocyanate rearrangement, a key step in synthesizing various organic compounds, proceeds via a nih.govnih.gov-sigmatropic rearrangement of an intermediate cyanate to an isocyanate. nih.govuniv-rennes.frnih.govbeilstein-journals.org Theoretical calculations have been used to rationalize the complete 1,3-chirality transfer observed in these types of rearrangements. univ-rennes.fr Studies on cyclopropenylcarbinyl carbamates also show that the dehydration to a cyanate intermediate is followed by a spontaneous nih.govnih.gov-sigmatropic rearrangement to form a reactive isocyanate. nih.govbeilstein-journals.org

Cycloaddition reactions are fundamental to the reactivity of isocyanates, allowing for the synthesis of various heterocyclic compounds. Both [4+2] (Diels-Alder type) and [2+2] cycloadditions are observed.

Theoretical studies on the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate identified four [4+2] cycloaddition channels. acs.orgnih.gov These pathways are energetically favorable for the formation of isourea, with the highest barrier being a relatively low 12.77 kcal/mol. acs.orgnih.gov Analysis of the transition state geometries indicated that these polar Diels-Alder (P-DA) reactions are asynchronous processes, which is consistent with experimental observations. acs.orgnih.gov

The cycloaddition of nitrones with isocyanates has also been studied computationally, leading to products like 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. acs.org The mechanism can be either concerted or stepwise, with the stepwise path in polar solvents initiated by a nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org Similarly, reactions of aliphatic imines with isocyanates have been investigated, where [4+2] cycloaddition pathways can lead to 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, while [2+2] cycloadditions could form 1,3-diazetidinones. researchgate.net

The concept of charge transfer (CT) at the transition state is crucial for understanding the nature of polar reactions involving isocyanates. Computational analyses provide quantitative measures of this charge transfer, linking it to the reaction's feasibility and selectivity.

For the polar Diels-Alder reactions between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate, it was determined that the reactions are controlled by the charge transfer at the transition states. acs.orgnih.gov This indicates a significant electronic reorganization where one reactant acts as an electron donor and the other as an acceptor during the formation of the transition state structure. This charge transfer stabilizes the transition state and dictates the reaction pathway. The development of photocatalyst-free reactions often relies on harnessing the potential of charge transfer complexes. researchgate.net

Cycloaddition Reactions Involving Isocyanates

Computational Analysis of Molecular Structure and Electronic Properties

Computational methods are not only used to study reaction pathways but also to analyze the intrinsic molecular and electronic properties of isocyanates like benzyl (B1604629) isocyanate. These studies provide fundamental data on molecular geometry, conformational preferences, and electronic structure, which underpin the compound's reactivity.

A computational study of benzyl isocyanate identified two conformational minima: a more stable perpendicular conformer, where the C(H₂)–N single bond is nearly perpendicular to the phenyl ring, and a less stable coplanar conformer. acs.org However, the energy difference between them is very small, calculated to be within 0.3 ± 0.1 kcal/mol. acs.org Microwave spectroscopy combined with quantum chemical calculations has been used to further probe the conformational space and nitrogen electronic environment of this compound. umanitoba.caumanitoba.ca These studies revealed that the nitrogen hybridization in this compound is similar to that in allyl isocyanate. umanitoba.ca

Electron Transmission Spectroscopy (ETS) is an experimental technique used to measure the energies of temporary negative ion states (anion states) of molecules in the gas phase. acs.orgresearchgate.net When combined with quantum chemical calculations, ETS provides valuable information about a molecule's electron-acceptor properties and the character of its low-lying unoccupied molecular orbitals (MOs).

The anion states of this compound have been determined for the first time using ETS. acs.orgnih.gov The study compared its properties to phenyl isocyanate. The lowest-lying anion state in this compound is primarily associated with the benzene (B151609) ring's π* orbitals. acs.org It was found that this compound has even poorer electron-acceptor properties than phenyl isocyanate. acs.org The vertical attachment energies (VAEs), which correspond to the energies of these temporary anion states, were measured experimentally. Computational methods such as HF/6-31G, MP2/6-31G, and B3LYP/6-31G were used to calculate the virtual orbital energies (VOEs) and characterize the localization of the anion states, supporting the experimental findings. acs.orgresearchgate.netnih.gov

The table below summarizes the experimental Vertical Attachment Energies (VAEs) for this compound as determined by Electron Transmission Spectroscopy.

| Anion State (Character) | VAE (eV) |

|---|---|

| π* (Ring) | 1.20 |

| π* (Ring) | 1.85 |

| π* (CO) | 2.5 |

| π* (NC) | ~3.4 |

| π* (Ring) | 4.80 |

Localization Properties of Unoccupied Electronic Levels

The unoccupied electronic levels of this compound have been investigated using electron transmission spectroscopy (ETS) and theoretical calculations. acs.orgnih.govresearchgate.net These studies reveal important insights into the molecule's electron-acceptor capabilities. The lowest-lying anion state of this compound is primarily of benzene ring character, with some contribution from the N=C=O π-system. researchgate.net However, this state lies at a significantly higher energy compared to other benzene derivatives with π-functional groups, such as benzaldehyde (B42025) or styrene (B11656), indicating that this compound has weaker electron-acceptor properties. acs.orgresearchgate.net

The electron-acceptor properties of this compound are even less pronounced than those of phenyl isocyanate. acs.org Its primary anion state is less localized on the N=C=O π-system. acs.org The vertical attachment energy (VAE) for the πCO molecular orbital in this compound is 2.5 eV, which is higher than that of phenyl isocyanate, consistent with a shorter carbonyl double bond length. acs.org The higher-lying πNC resonance is not well-resolved from the πCO resonance, with an estimated upper limit for its VAE of 3.4 eV. acs.org The lack of mixing between the symmetric π orbital of the benzene ring and the πNC orbital in this compound contributes to a smaller πNC VAE compared to phenyl isocyanate. acs.org

Theoretical calculations using HF/6-31G, MP2/6-31G, and B3LYP/6-31G methods have been employed to further characterize the localization of the lowest unoccupied molecular orbitals (LUMOs). acs.orgnih.govresearchgate.net While these calculations can reproduce the shortening of the double bonds in isocyanates, scaling the virtual orbital energies for the πCO and πNC orbitals does not accurately match the experimentally measured VAEs. acs.orgnih.gov This suggests that simply considering the virtual orbital energies is insufficient to fully describe the electron-acceptor properties.

Table 1: Experimental Vertical Attachment Energies (VAEs) for this compound

| Molecular Orbital | VAE (eV) |

| πCO | 2.5 |

| πNC | ~3.4 |

Data sourced from electron transmission spectroscopy (ETS) experiments. acs.org

Conformational Analysis of this compound

Computational studies have identified two conformational minima for this compound. acs.org These conformers are distinguished by the dihedral angle between the C(H2)−N single bond and the plane of the benzene ring. acs.org

The two primary conformers are:

Perpendicular: The C(H2)−N bond is nearly perpendicular to the ring plane. acs.org

Coplanar: The C(H2)−N bond is nearly coplanar with the ring plane. acs.org

According to HF/6-31G, MP2/6-31G, and B3LYP/6-31G calculations, the perpendicular conformer is the more stable of the two. acs.org However, the energy difference between the two conformers is very small, calculated to be within 0.3 ± 0.1 kcal/mol by all three methods. acs.org This small energy difference suggests that both conformers are likely present at room temperature. Microwave spectroscopy has been used to assign transitions to the global minimum conformer and its ¹³C isotopologues. umanitoba.ca

Nitrogen Hybridization in Isocyanates and Isothiocyanates

The hybridization of the nitrogen atom in isocyanates plays a crucial role in determining the geometry and electronic structure of the molecule. In isocyanates like this compound, the nitrogen atom's electronic environment is similar to that of allyl isocyanate. umanitoba.ca Analysis of related isocyanates and isothiocyanates provides a comparative understanding.

For instance, a comparison between phenyl isocyanate (PhNCO) and phenyl isothiocyanate (PhNCS) reveals significant differences in nitrogen hybridization. The nitrogen in PhNCS exhibits more sp-like character, leading to a more linear structure with shorter C-N bonds and a larger C-N-C bond angle compared to PhNCO. umanitoba.ca In PhNCO, the nitrogen hybridization is closer to sp1.6. umanitoba.ca This difference in hybridization is attributed to the nature of the chalcogen atom (oxygen vs. sulfur) and its influence on the electronic structure of the NCX (X=O or S) fragment. umanitoba.ca

Similarly, a study comparing allyl isocyanate and allyl isothiocyanate showed a change from an ~sp1.5 hybridization at the nitrogen in allyl isocyanate to a more sp-like character in allyl isothiocyanate. umanitoba.caresearchgate.net This change is consistent with the experimentally observed differences in their C-N-C bond angles. umanitoba.ca The electronic environment of the nitrogen in this compound is found to be most similar to its allyl counterpart. umanitoba.ca

Table 2: Comparison of Nitrogen Hybridization in Related Compounds

| Compound | Nitrogen Hybridization | C-N-C Angle (°) |

| Phenyl Isocyanate | ~sp1.6 | Smaller |

| Phenyl Isothiocyanate | ~sp | Larger |

| Allyl Isocyanate | ~sp1.5 | 137.5(4) |

| Allyl Isothiocyanate | ~sp | 152.6(3) |

Data compiled from various spectroscopic and computational studies. umanitoba.caumanitoba.caresearchgate.net

Radical-Polar Crossover Mechanisms in Benzylic Isocyanation

Recent advancements in synthetic chemistry have explored the copper-catalyzed benzylic C(sp³)–H isocyanation. nih.govrsc.orgrsc.org The mechanism of this reaction is complex and is believed to involve a radical-polar crossover pathway. nih.govrsc.orgnih.gov

The proposed mechanism generally involves the following key steps:

Hydrogen Atom Transfer (HAT): A copper(I) catalyst, in the presence of an oxidant like N-fluorobenzenesulfonimide (NFSI), is proposed to generate a nitrogen-centered radical. rsc.org This radical then abstracts a hydrogen atom from the benzylic position of the substrate to form a benzylic radical. rsc.orgrsc.org

Oxidative Functionalization: The resulting benzylic radical can then undergo functionalization through several possible pathways. nih.govrsc.org In the context of isocyanation, a radical-polar crossover mechanism is strongly implicated by experimental and computational data. nih.govrsc.orgrsc.orgresearchgate.net

Radical-Polar Crossover: This pathway involves the oxidation of the benzylic radical to a benzylic cation intermediate. nih.govrsc.orgrsc.orgresearchgate.net This carbocation is then trapped by an isocyanate source, such as trimethylsilyl (B98337) isocyanate (TMSNCO), to form the final benzylic isocyanate product. rsc.orgresearchgate.net

The observation that these reactions often yield racemic products, even when using chiral ligands, supports the formation of a planar benzylic cation intermediate. nih.govrsc.orgrsc.org This mechanism is analogous to other copper-catalyzed benzylic functionalizations, such as azidation and etherification, which also show evidence for a radical-polar crossover. nih.govrsc.orgnih.govresearchgate.net The specific pathway for radical functionalization can, however, vary depending on the nucleophilic coupling partner involved. nih.govrsc.orgrsc.org

Polymerization and Polymer Modification with Benzyl Isocyanate

Incorporation of Benzyl (B1604629) Isocyanate Monomers into Polymer Systems

The integration of isocyanate groups into polymer chains can be achieved through several modern polymerization methods. These techniques allow for the creation of well-defined polymer architectures with controlled molecular weights and functionalities.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled structures. acs.orgsigmaaldrich.com It can be used to copolymerize monomers bearing isocyanate groups, such as dimethyl meta-isopropenyl benzyl isocyanate (TMI), with other monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA). researchgate.net This process allows for the creation of block copolymers with reactive isocyanate functionalities. researchgate.net

For instance, TMI has been successfully copolymerized with styrene, and another isocyanate-bearing monomer, 2-isocyanatoethyl methacrylate (ICEMA), has been copolymerized with MMA using RAFT. researchgate.net Research has shown that the sterically hindered isocyanate group on TMI makes it less prone to undesirable side reactions within the polymerization medium. researchgate.net The resulting block copolymers retain the reactive isocyanate groups, which can then be used for further chemical modifications, such as attaching hydroxyl-bearing molecules to form branched polymers or grafting onto solid surfaces. researchgate.net

In other approaches, a RAFT agent bearing a latent isocyanate functionality (a carbonyl-azide group) can be used. researchgate.netrsc.org During the polymerization of monomers like styrene, the carbonyl-azide group rearranges in situ to form an isocyanate moiety at the polymer chain end. rsc.org This allows for a one-pot synthesis of polymers with a terminal isocyanate group, which is then available for coupling reactions, for example with benzyl amine to form a benzyl urea (B33335) linkage. researchgate.netrsc.org

Emulsion polymerization is a common industrial process used to produce latexes. It has been demonstrated that isocyanate-containing monomers, such as m-TMI, can be successfully copolymerized with other monomers in an emulsion system without the need to "block" the reactive isocyanate group. google.com This technique has been used to prepare single-pack, ambient cross-linkable acrylic latexes. tandfonline.com

In these processes, TMI is copolymerized with principal comonomers like methyl methacrylate (MMA) and n-butyl acrylate (B77674) (BA). tandfonline.com The polymerization can be carried out using batch or semicontinuous processes, the latter of which can be used to create structured latex particles where the location of the functional groups is controlled. tandfonline.com For example, core-shell latexes can be synthesized where the TMI units are located exclusively in the shell or protected within the core. tandfonline.com The resulting polymers contain pendant isocyanate groups that can be used for cross-linking or as sites for attaching other chemical agents. google.com

A non-toxic synthetic route has been developed for producing primary aliphatic poly(vinyl this compound) from poly(vinyl benzyl chloride). spsj.or.jpresearchgate.net This method avoids the use of highly toxic phosgene (B1210022). researchgate.net The process involves a two-step conversion: first, the chloromethyl groups of the starting polymer are converted to iodomethyl groups (iodination), and then the iodide is displaced by an isocyanate group (isocyanation). researchgate.netresearchgate.net

The key to this process is the dual role of the iodide ion, which acts as a good nucleophile for the initial iodination and subsequently as a good leaving group during the isocyanation step. spsj.or.jp This strategy allows for the synthesis of the isocyanato polymer with high conversion rates and without the need for a catalyst, while also avoiding the formation of trimer or dimer byproducts. spsj.or.jp

Emulsion Polymerization of Isocyanate-Containing Monomers

Reactivity of Isocyanate Functional Groups in Polymers

The isocyanate groups incorporated into polymer backbones are highly reactive and are central to the functionality of these materials. Their stability in different environments and their ability to participate in cross-linking reactions are critical for their application.

While emulsion polymerization is a viable method for incorporating isocyanates, the presence of water in latex formulations poses a challenge to the stability of the -NCO groups. google.comtandfonline.com The isocyanate functionality is gradually lost over time due to hydrolysis. tandfonline.com Studies on latexes containing TMI have shown that the rate of this hydrolysis is influenced by several factors. tandfonline.comtandfonline.com

The pH of the latex is a significant factor; the rate of -NCO group loss increases substantially when the pH is changed from acidic (pH 1-4) to basic (pH 9). tandfonline.comtandfonline.com The presence of other functional monomers also plays a role. For example, incorporating methacrylic acid (MAA) units alongside TMI can increase the rate of isocyanate hydrolysis by an order of magnitude. tandfonline.com

The morphology of the latex particles is also important for protecting the isocyanate groups. tandfonline.comresearchgate.net In core-shell latexes where the TMI units are in the shell, they are more exposed to water and hydrolyze faster. tandfonline.com Conversely, if the TMI-containing core is protected by an unreactive shell, the rate of hydrolysis is much slower. tandfonline.com These findings indicate that TMI-containing latexes have a limited shelf-life, making it important to cast films soon after preparation to ensure optimal cross-linking. tandfonline.com

Table 1: Factors Affecting the Rate of Isocyanate (NCO) Group Loss in TMI-Containing Latexes

| Factor | Observation | Impact on NCO Stability |

| pH | Rate of NCO loss increases significantly when changing from acidic (pH 1-4) to basic (pH 9). tandfonline.com | Decreased stability at basic pH. |

| Co-monomer | Inclusion of methacrylic acid (MAA) increases the rate of NCO loss by an order of magnitude. tandfonline.com | Decreased stability with MAA. |

| Particle Morphology | NCO groups in the shell of core-shell particles are lost faster than those in a protected core. tandfonline.com | Increased stability when NCO is in the core. |

The reaction between isocyanate groups and hydroxyl groups to form urethane (B1682113) linkages is the fundamental chemistry behind polyurethane systems. essentialchemicalindustry.orgpflaumer.com When polyols (molecules with multiple hydroxyl groups) react with polyisocyanates, a cross-linked polymer network is formed. essentialchemicalindustry.org The degree of cross-linking, which dictates the mechanical properties of the final material, is controlled by the functionality (i.e., the number of reactive groups) of both the isocyanate and the polyol. essentialchemicalindustry.orggoogle.com

Research has shown that the structure of the isocyanate influences the properties of the resulting polyurethane. rsc.orgmdpi.com In studies on polyurethanes with dynamic covalent networks, it was found that attaching benzyl groups to the isocyanate structure can promote the rearrangement of the network. rsc.org This can reduce the relaxation time by an order of magnitude and lower the activation energy for relaxation, which is beneficial for creating self-healing and recyclable materials. rsc.org The cross-linking reaction can also occur with water, which reacts with an isocyanate group to form a primary amine; this amine can then react with other isocyanates, leading to further cross-linking. google.com

Hydrolytic Stability of Isocyanate Groups in Latex Formulations

Applications of this compound-Containing Polymers

Polymers incorporating this compound and its derivatives, such as dimethyl meta-isopropenyl this compound (TMI), possess reactive isocyanate functionalities that enable a variety of post-polymerization modifications. This reactivity is harnessed to create complex macromolecular architectures and to functionalize surfaces, leading to materials with tailored properties for advanced applications.

Synthesis of Branched and Pseudo-Star Copolymers

The isocyanate group is highly reactive towards nucleophiles like alcohols and amines, making it an ideal functional handle for creating complex polymer structures. This "click" chemistry approach allows for the efficient and quantitative coupling of polymer chains under mild conditions. researchgate.net

One significant application is the synthesis of branched and star-like polymers. Star-branched polymers consist of a central radial core from which multiple polymer arms extend. google.com A common strategy involves using a monomer like dimethyl meta-isopropenyl this compound (TMI) in copolymerization reactions. researchgate.netresearchgate.net TMI, an α-methyl styrene derivative, does not typically homopolymerize but can be readily copolymerized with other monomers using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net The sterically hindered isocyanate group on TMI is less prone to side reactions during polymerization, preserving its functionality for subsequent reactions. researchgate.net

A facile, one-pot, two-step method has been developed to synthesize pseudo-star copolymers. researchgate.netresearchgate.net In this process, a linear polymer is first grown via RAFT polymerization. Then, a monomer bearing the isocyanate group, such as TMI, is introduced and copolymerized to form a block copolymer with pendant reactive isocyanate sites. These sites are then used to attach other polymer chains. For instance, a well-defined P(n-BA)-b-P(n-BA-co-TMI) block copolymer was synthesized and subsequently reacted with hydroxyl-terminated poly(ethylene glycol) monomethyl ether to form a pseudo-star polymer. researchgate.net This approach combines RAFT polymerization with isocyanate chemistry to build complex, branched architectures. researchgate.netresearchgate.net

The table below details an example of a pseudo-star copolymer synthesis using this method.

| Parameter | Description | Reference |

| Backbone Synthesis | RAFT polymerization of butyl acrylate (BA) to form a P(n-BA) homopolymer. | researchgate.netresearchgate.net |

| Reactive Block | Addition of dimethyl meta-isopropenyl this compound (TMI) to create a P(n-BA-co-TMI) block. | researchgate.netresearchgate.net |

| Coupling Reaction | Attachment of poly(ethylene glycol) methyl ether (mPEG-OH) to the isocyanate groups on the TMI units. | researchgate.net |

| Resulting Structure | A pseudo-star copolymer with a poly(butyl acrylate) backbone and poly(ethylene glycol) side chains. | researchgate.net |

| Polymer Characteristics | Mn = 68000 g·mol-1, PDI = 1.28 for the P(n-BA)-b-P(n-BAco-TMI) precursor. | researchgate.net |

This methodology demonstrates the versatility of incorporating isocyanate functionalities into polymers for creating branched structures with controlled architecture.

Grafting of Polymeric Chains to Solid Substrates

The reactive nature of the isocyanate group is also exploited for the covalent grafting of polymer chains onto solid substrates, a key technique for modifying surface properties. researchgate.netrsc.org This surface modification can be achieved through two primary strategies: "grafting to" and "grafting from". rsc.orgrsc.org The "grafting to" approach involves attaching pre-synthesized polymer chains to the substrate, which can sometimes result in lower grafting densities due to steric hindrance from the polymer coils. rsc.orgrsc.org The "grafting from" method involves initiating polymerization directly from initiator sites anchored to the surface, which can lead to a higher graft density. rsc.org

This compound derivatives are effective for surface functionalization. In one study, graphene oxide (GO) was functionalized by grafting m-isopropenyl-α,α'-dimethyl this compound (m-TMI) onto its surface. rsc.org The hydroxyl and carboxyl groups on the GO surface readily react with the isocyanate group of m-TMI. rsc.org This process anchors reactive vinyl-benzyl groups to the graphene sheets. Subsequently, these functionalized graphene sheets were used in the in-situ polymerization of methyl methacrylate (MMA), resulting in covalent coupling of the poly(methyl methacrylate) (PMMA) matrix to the graphene. rsc.org This "grafting from" approach creates a strong interface between the filler and the polymer matrix, significantly enhancing the material's properties. rsc.org

The benefits of using a monomer like m-TMI for this purpose include its resistance to homopolymerization and the relative stability of its isocyanate group, which helps ensure a high degree of functionalization with minimal side reactions. rsc.org

The table below summarizes the enhanced properties of a PMMA composite created using this grafting technique.

| Property | Neat PMMA | PMMA + 1 wt% FG | % Increase | Reference |

| Elastic Modulus | - | - | +72.9% | rsc.org |

| Indentation Hardness | - | - | +51.2% | rsc.org |

| Onset Decomposition T° | - | - | +100°C | rsc.org |

| Glass Transition T° (Tg) | - | - | +12.7°C | rsc.org |

| FG: Functionalized Graphene grafted with m-TMI |

This method of covalently grafting polymers to solid substrates via isocyanate chemistry is a powerful tool for developing advanced composite materials with superior mechanical and thermal properties. rsc.org The versatility of block copolymers containing isocyanate groups allows them to serve as a platform for forming grafts on various solid substrates. researchgate.net

Advanced Analytical Techniques in Benzyl Isocyanate Research

Spectroscopic Methods for Structural Elucidation and Conformer Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and conformational landscape of benzyl (B1604629) isocyanate.

Microwave Spectroscopy (e.g., cp-FTMW, Balle-Flygare FTMW)

Microwave spectroscopy is a powerful tool for the detailed investigation of the geometric and electronic structure of benzyl isocyanate in the gas phase. umanitoba.caumanitoba.ca This technique is highly sensitive to the molecule's rotational constants, which are directly related to its moments of inertia and, consequently, its three-dimensional structure. umanitoba.ca

Research employing chirped-pulse Fourier transform microwave (cp-FTMW) and Balle-Flygare Fourier transform microwave (FTMW) spectrometers has been instrumental in characterizing the conformational space of this compound. umanitoba.caumanitoba.cauva.es Due to the flexibility of the benzyl group, the molecule can exist in multiple conformations arising from rotations around the C-C and C-N single bonds. umanitoba.ca Microwave spectroscopic studies have successfully identified and assigned transitions for the global minimum energy conformer of this compound. umanitoba.caumanitoba.ca Furthermore, the analysis of ¹³C isotopologues has provided a more precise structural determination. umanitoba.caumanitoba.ca

The hyperfine structure observed in the microwave spectrum, caused by the quadrupolar ¹⁴N nucleus, offers additional insights into the electronic environment around the nitrogen atom. umanitoba.ca Comparative studies with related molecules, such as allyl isocyanate, have revealed that the nitrogen hybridization in this compound is approximately sp¹.⁵. umanitoba.ca

Table 1: Key Findings from Microwave Spectroscopy of this compound

| Parameter | Finding | Reference |

| Techniques Used | cp-FTMW, Balle-Flygare FTMW | umanitoba.caumanitoba.cauva.es |

| Conformer Analysis | Transitions assigned to the global minimum conformer. | umanitoba.caumanitoba.ca |

| Isotopologue Analysis | ¹³C isotopologues studied for precise structure determination. | umanitoba.caumanitoba.ca |

| Nitrogen Hybridization | Determined to be approximately sp¹.⁵. | umanitoba.ca |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. researchgate.netmvpsvktcollege.ac.in This peak typically appears in the range of 2250–2275 cm⁻¹. libretexts.orgcopbela.org

Aromatic C-H stretching: Vibrations appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Vibrations from the methylene (B1212753) (–CH₂–) group observed between 2850 and 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: In-ring vibrations typically found in the 1400–1600 cm⁻¹ region. libretexts.orgtum.de

C-H bending: Out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring are observed in the 700-900 cm⁻¹ region. tum.de

The presence and position of these bands provide a molecular fingerprint, confirming the identity of this compound. tum.dewiley.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Reference |

| Isocyanate (–N=C=O) | ~2260 | Strong, Sharp | Asymmetric Stretch | researchgate.netlibretexts.org |

| Aromatic C-H | >3000 | Medium | Stretch | libretexts.org |

| Aliphatic C-H | 2850–3000 | Medium | Stretch | libretexts.org |

| Aromatic C=C | 1400–1600 | Medium to Weak | Stretch | libretexts.orgtum.de |

| C-H Bending (Aromatic) | 700-900 | Strong | Out-of-plane Bend | tum.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum , the protons of the benzyl group give rise to distinct signals. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene protons (–CH₂–) adjacent to the isocyanate group produce a singlet at approximately 4.7 ppm. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the isocyanate group (–N=C=O) is typically observed around 120-140 ppm. ucl.ac.uk The carbons of the phenyl ring and the methylene carbon also show characteristic chemical shifts. mdpi.comsigmaaldrich.comcarlroth.com The use of ¹⁵N-labeled this compound in NMR studies can further aid in protein structure determination and nitrogen fixation research.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Aromatic (C₆H₅) | ~7.2–7.4 | Multiplet | researchgate.net |

| ¹H | Methylene (–CH₂–) | ~4.7 | Singlet | researchgate.net |

| ¹³C | Isocyanate (–N=C=O) | ~120–140 | - | ucl.ac.uk |

| ¹³C | Phenyl Carbons | ~125-140 | - | mdpi.comsigmaaldrich.comcarlroth.com |

| ¹³C | Methylene Carbon | ~45 | - | sigmaaldrich.comcarlroth.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates it from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. researchgate.netresearchgate.netnih.gov

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound, acting as a chemical fingerprint. For this compound (molecular weight 133.15 g/mol ), the mass spectrum will show a molecular ion peak at m/z 133. researchgate.netnist.gov Characteristic fragment ions, such as the benzyl cation (m/z 91), are also observed, which aids in confirming the structure. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of this compound. researchgate.netthermofisher.com

Table 4: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 133.15 g/mol | nist.gov |

| Molecular Ion (M⁺) | m/z 133 | researchgate.net |

| Key Fragment Ion | m/z 91 (Benzyl cation) | researchgate.net |

| Retention Time | ~6.05 min (under specific conditions) | researchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isocyanates, including this compound. researchgate.netnih.govmetrohm.com Due to the high reactivity of the isocyanate group, analysis often involves derivatization to form a more stable compound before chromatographic separation. koreascience.kr Common derivatizing agents include 1-(2-pyridyl)piperazine (B128488) (1-2PP) or dibutylamine (B89481) (DBA). koreascience.kr

The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. koreascience.krnih.gov Detection can be performed using ultraviolet (UV) or mass spectrometry (MS) detectors. researchgate.net HPLC methods can be validated for accuracy, precision, and linearity, making them suitable for the quantitative analysis of this compound in various samples. nih.gov

Table 5: Typical HPLC Conditions for Isocyanate Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | nih.gov |

| Detector | UV or Mass Spectrometry (MS) | researchgate.net |

| Derivatization | Often required for stability (e.g., with DBA or 1-2PP) | koreascience.kr |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and speed. e-bookshelf.de It is a powerful analytical tool for the separation and quantification of various compounds, including isocyanates. e-bookshelf.de The technique involves a stationary phase, typically a high-quality silica (B1680970) gel 60 F₂₅₄ plate, and a mobile phase, which is a solvent system that moves up the plate via capillary action. akjournals.commdpi.com

In the analysis of isocyanates, which can be highly reactive, derivatization is often necessary to create stable, detectable compounds. A common approach involves reacting the isocyanate with an agent like 1-(2-pyridyl)piperazine to form a stable urea (B33335) derivative. customs.go.jp This derivative can then be spotted onto the HPTLC plate. The separation occurs as the mobile phase ascends the plate, and different components travel at different rates depending on their affinity for the stationary and mobile phases, resulting in distinct spots at different R_f (retardation factor) values. customs.go.jp

For quantification, a densitometer is used to scan the plate and measure the intensity of the spots, which corresponds to the concentration of the analyte. The method's validation according to International Conference on Harmonization (ICH) guidelines ensures its precision, accuracy, and robustness. akjournals.com While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the methodology established for other isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), provides a clear framework. customs.go.jp For instance, a method for benzyl isothiocyanate, a related compound, used a mobile phase of n-hexane and ethyl acetate and achieved densitometric quantification at 191 nm. akjournals.com

Table 1: Example HPTLC Parameters for Isocyanate Analysis This table is a composite based on typical HPTLC methodologies for isocyanates and related compounds.

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates akjournals.commdpi.com |

| Mobile Phase | A mixture of solvents, e.g., dichloromethane (B109758):acetone (B3395972) (1:1) or n-hexane:ethyl acetate (9:1) akjournals.comcustoms.go.jp |

| Derivatizing Agent | 1-(2-pyridyl)piperazine customs.go.jp |

| Application | Automated sample applicator (e.g., Camag Linomat) mdpi.com |

| Detection | Densitometric scanning at a specific wavelength (e.g., 191 nm or 220 nm) akjournals.commdpi.com |

| Quantification | Based on peak area compared to a standard calibration curve akjournals.com |

Capillary Zone Electrophoresiscapes.gov.br

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers several advantages over High-Performance Liquid Chromatography (HPLC), including improved resolution, faster analysis times, and lower solvent consumption. researchgate.netnih.gov CZE has been successfully applied to the analysis of various isocyanates, often after derivatization to introduce a charge and/or a UV-active chromophore. researchgate.netrsc.org

The CZE system consists of a fused-silica capillary, a high-voltage power supply, a detector, and a background electrolyte (BGE) solution. scirp.orgmdpi.com For isocyanate analysis, a common derivatizing agent is 1-(9-anthracenylmethyl)piperazine (MAP), which reacts with the isocyanate to form a detectable derivative. txst.edu The separation is achieved by applying a high voltage across the capillary, causing the charged derivatives to migrate at different velocities towards the detector. scirp.org

A CZE method developed for hexamethylene diisocyanate (HDI) monomer and its oligomers demonstrated a fivefold increase in sensitivity compared to HPLC and allowed for quantification within a one-minute timeframe. nih.gov The results obtained by CZE were comparable to those from standard HPLC methods, confirming its viability as a powerful analytical alternative. researchgate.netnih.gov Key parameters in a CZE method include the composition and pH of the BGE, the applied voltage, and the capillary dimensions. scirp.orgnih.gov

Table 2: Typical CZE Parameters for Derivatized Isocyanate Analysis This table represents typical conditions for CZE analysis based on published methods for various analytes.

| Parameter | Description |

| Capillary | Uncoated fused-silica capillary (e.g., 50 µm I.D.) scirp.org |

| Background Electrolyte (BGE) | Buffer solution, e.g., 20 mM Ammonium Hydrogen Carbonate or 60 mM Tetraborate buffer scirp.orgnih.gov |

| Applied Voltage | 25-30 kV scirp.orgmdpi.com |

| Injection Mode | Hydrodynamic (e.g., 0.5 psi for 5 s) scirp.org |

| Detection | UV detector at a specific wavelength (e.g., 214 nm) scirp.org |

| Derivatizing Agent | 1-(9-anthracenylmethyl)piperazine (MAP) or similar txst.edu |

Fluorescent Derivatizing Agents for Isocyanate Detectioncapes.gov.br

Due to the high reactivity and toxicity of isocyanates, sensitive detection methods are crucial. rsc.orgrsc.org Derivatization with fluorescent agents is a preferred technique because it stabilizes the isocyanate and significantly enhances detection sensitivity and selectivity in complex matrices. rsc.orgresearchgate.net The process involves the reaction of the isocyanate's -N=C=O group with a nucleophilic group (typically an amine) on the derivatizing agent to form a highly fluorescent urea derivative. google.comnih.gov This allows for subsequent analysis by techniques like HPLC or CZE with fluorescence detection. rsc.orguqam.ca

Several fluorescent derivatizing agents have been developed and utilized for isocyanate analysis. rsc.org The choice of agent can depend on factors like reactivity, the type of isocyanate being analyzed (aliphatic vs. aromatic), and the desired analytical method. rsc.org For example, 1-(9-anthracenylmethyl) piperazine (B1678402) (MAP) was developed for the detection of non-monomeric isocyanates and was found to react significantly faster than agents like tryptamine (B22526) (TRYP) and 9-(N-methylaminomethyl)anthracene (MAMA). rsc.org Another novel reagent, 4-methoxy-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-(1-piperazine) (MMNTP), has been used to derivatize both aliphatic and aromatic isocyanates for HPLC analysis with fluorescence detection (excitation at 325 nm, emission at 405 nm). rsc.org

The fluorescence response of these derivatives can be highly dependent on the mobile phase pH, which sometimes requires post-column pH adjustment before the detector to ensure a stable and optimal signal. cdc.gov

Table 3: Selected Fluorescent Derivatizing Agents for Isocyanates

| Agent Abbreviation | Full Chemical Name | Reactive Group | Applications/Notes |

| MAP | 1-(9-Anthracenylmethyl)piperazine | Secondary Amine (Piperazine) | Effective for non-monomeric isocyanates; reacts faster than TRYP and MAMA. rsc.org |

| MAMA | 9-(N-Methylaminomethyl)anthracene | Secondary Amine | Used in standard methods for TDI analysis. uqam.ca |

| MMNTP | 4-Methoxy-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-(1-piperazine) | Secondary Amine (Piperazine) | Derivatizes both aliphatic (e.g., HDI) and aromatic (e.g., TDI, MDI) isocyanates. rsc.org |

| TRYP | Tryptamine | Primary Amine | Used with HPLC-fluorescence and electrochemical detectors. google.com |

| 1,2-MP | 1-(2-Methoxyphenyl)piperazine (B120316) | Secondary Amine (Piperazine) | Used for TDI and MDI analysis with HPLC-UV/EC detection. uqam.ca |

Occupational and Environmental Exposure Assessment and Risk Management

Exposure Monitoring Methodologies

Accurately assessing and managing occupational and environmental exposure to benzyl (B1604629) isocyanate is crucial due to its potential health effects. Various methodologies are employed to monitor its presence in the air and on surfaces, as well as to assess its uptake by the body.

Air Sampling Techniques (Inhalation Exposure)

Inhalation is a primary route of exposure to isocyanates like benzyl isocyanate. ubc.ca Air sampling techniques are therefore essential for quantifying airborne concentrations and ensuring they remain below established occupational exposure limits. nsw.gov.au

Several methods are available for sampling isocyanates, often involving collection on a filter or in an impinger solution, followed by laboratory analysis. iom-world.orgsysco-env.co.uk These methods are designed to capture isocyanates present as vapors or aerosols. sgs.co.ukcdc.gov

Commonly used techniques include:

Impinger-Based Methods: These traditional "wet" methods involve drawing air through a glass impinger containing a reagent solution that reacts with the isocyanate to form a stable derivative. sgs.co.uk While effective, these methods can have drawbacks, such as the use of hazardous solvents like toluene (B28343) and potential for leakage. sgs.co.uk NIOSH Method 5521, for example, uses a solution of 1-(2-methoxyphenyl)piperazine (B120316) in toluene for sampling monomeric isocyanates. cdc.gov

Filter-Based Methods: A widely used approach involves drawing air through a glass fiber filter coated with a derivatizing agent. bohs.orgosha.gov This method is suitable for personal and static sampling of isocyanate vapors. bohs.org OSHA Methods 42 and 47 utilize a filter coated with 1-(2-pyridyl)piperazine (B128488) (1-2PP). osha.govlcslaboratory.com The collected derivative is then extracted and analyzed, typically using high-performance liquid chromatography (HPLC). osha.govlcslaboratory.com

Dry Samplers: Newer technologies like the ASSETTM EZ4-NCO Dry Sampler offer an alternative to wet impinger methods. sgs.co.uk This device uses a denuder to collect vapor-phase isocyanates and a filter for particulates, with the isocyanates reacting with di-n-butylamine (DBA) to form stable derivatives. sgs.co.uk This method is noted for its ease of use and high sensitivity. sgs.co.uk

Real-time Monitors: While not a replacement for integrated sampling methods for compliance purposes, real-time monitors can provide immediate indications of isocyanate presence. uk.com

The choice of sampling method can depend on the specific isocyanate, the work environment, and whether both vapor and aerosol forms are expected. bohs.org For instance, if both are present, a combination of an impinger and a filter may be necessary for static sampling. bohs.org

Table 1: Comparison of Common Air Sampling Methods for Isocyanates

| Method | Principle | Advantages | Disadvantages |

| Impinger (e.g., NIOSH 5521) | Air is bubbled through a reagent solution (e.g., 1-(2-methoxyphenyl)piperazine in toluene) that traps and derivatizes the isocyanate. cdc.gov | Established and well-documented. cdc.gov | Use of hazardous solvents (e.g., toluene), potential for leakage, not ideal for personal sampling. sgs.co.uk |

| Coated Filter (e.g., OSHA 42/47) | Air is drawn through a filter coated with a derivatizing agent (e.g., 1-(2-pyridyl)piperazine). osha.govlcslaboratory.com | Suitable for personal and static sampling, avoids liquid reagents in the field. bohs.org | Potential for under-reporting with heavy aerosol loading. bohs.org |

| Dry Sampler (e.g., ASSETTM EZ4-NCO) | Air passes through a denuder for vapors and a filter for particulates, with a dry derivatizing agent (e.g., di-n-butylamine). sgs.co.uk | Easy to use, high sensitivity, measures vapor and aerosol phases separately, avoids hazardous liquid solutions in the field. sgs.co.uk | Newer technology, may not be as widely adopted as traditional methods. |

Dermal Exposure Assessment and Sampling Methods

Methods for assessing dermal exposure include:

Wipe Sampling: This technique is used to detect isocyanate contamination on surfaces, which can be a source of dermal exposure. ubc.ca Some wipe samples provide a real-time color change to indicate the presence of aromatic isocyanates. ubc.ca This can be a useful screening tool to identify areas requiring more thorough cleaning or further quantitative analysis. ubc.ca

Dermal Wipe/Wash Sampling: This involves wiping or washing a specific area of the skin to collect any deposited isocyanates. nih.gov Analysis of these samples can provide a direct measure of skin contamination. nih.gov

Glove Permeation Sampling: This method assesses the effectiveness of protective gloves by measuring whether the isocyanate can pass through the glove material. nih.gov Studies have shown that with proper glove selection (e.g., 5-mil-thick nitrile gloves), permeation can be prevented. oup.comnih.gov

Patch Sampling: A patch of material is placed on the skin or clothing to collect airborne isocyanates that may deposit on the surface.

In a study of healthcare workers applying orthopedic casts containing methylene (B1212753) diphenyl diisocyanate (MDI), a small number of surface and dermal wipe samples were found to be positive for MDI, particularly among less experienced technicians. nih.gov This highlights the importance of proper work practices in minimizing dermal exposure. nih.gov

Biomarkers of Isocyanate Exposure (e.g., Methylene Dianiline in Urine)

Biological monitoring provides a measure of the total uptake of a chemical by the body from all routes of exposure, including inhalation and skin absorption. sysco-env.co.ukjaguarlandrover.com This makes it a valuable tool for assessing isocyanate exposure. uk.com

For diisocyanates like MDI, the corresponding diamine, methylene dianiline (MDA), is a commonly used biomarker. hsl.gov.ukoup.com After exposure, MDI is metabolized in the body, and MDA can be detected in the urine. uk.comhsl.gov.ukoup.com The detection of MDA in urine confirms that exposure to MDI has occurred. sjweh.fi

Key points regarding biomarkers for isocyanate exposure include:

Urinary Diamines: The measurement of isocyanate-derived diamines in urine is a common biomonitoring strategy. oup.comsafeworkaustralia.gov.au For MDI, this involves analyzing for MDA. hsl.gov.uk These biomarkers have relatively short half-lives, so urine samples are typically collected at the end of a work shift. oup.com

Protein Adducts: Isocyanates can react with proteins in the body, such as albumin and hemoglobin, to form adducts. oup.comresearchgate.net These adducts, which can be measured in blood samples, have longer half-lives than urinary diamines and can provide an indication of exposure over a longer period (weeks to months). oup.comresearchgate.net

Specificity: While urinary diamines indicate exposure, they may not differentiate between exposure to the diisocyanate itself and the corresponding diamine. nih.gov More specific biomarkers, such as lysine (B10760008) conjugates of MDI found in urine, are being investigated to address this. nih.gov

Table 2: Common Biomarkers for Isocyanate Exposure

| Biomarker Type | Matrix | Analyte Example (for MDI exposure) | Half-life | Indication |

| Urinary Diamine | Urine | Methylene dianiline (MDA) hsl.gov.uk | Short (2-5 hours) oup.com | Recent exposure (within hours) oup.com |

| Protein Adducts | Blood (Albumin, Hemoglobin) | MDI-Lysine adducts oup.com | Long (weeks to months) oup.comresearchgate.net | Short- to medium-term exposure oup.com |

| Urinary Protein Conjugates | Urine | Acetylated MDI-lysine (acMDI-Lys) nih.gov | Under investigation | Specific to MDI exposure, not MDA nih.gov |

Toxicological Considerations from an Occupational and Environmental Perspective

This compound is recognized as a hazardous substance with the potential to cause significant health effects, particularly to the respiratory system and the skin. apolloscientific.co.ukgeorganics.skfishersci.com Understanding these toxicological properties is essential for managing risks in occupational and environmental settings.

Respiratory Tract Toxicity

Inhalation of this compound can lead to a range of adverse respiratory effects. apolloscientific.co.ukchemicalbook.com It is a potent irritant to the mucous membranes of the respiratory tract. chemicalbook.comcdc.gov

Key toxicological effects on the respiratory system include:

Respiratory Irritation: Exposure can cause irritation of the nose, throat, and lungs, leading to symptoms such as a burning sensation in the chest, coughing, and wheezing. ubc.cachemicalbook.com It is classified as causing respiratory irritation. apolloscientific.co.ukgeorganics.skfishersci.com

Respiratory Sensitization: A primary concern with isocyanates, including this compound, is their ability to act as respiratory sensitizers. apolloscientific.co.ukgeorganics.skfishersci.com Repeated exposure can lead to sensitization, where subsequent exposure, even at very low levels, can trigger a severe allergic reaction, such as an asthma attack. chemicalbook.comcdc.gov This is a permanent and irreversible health effect. ubc.ca Symptoms may include shortness of breath and breathing difficulties. apolloscientific.co.ukgeorganics.skfishersci.com

Acute Toxicity: this compound is classified as toxic if inhaled. apolloscientific.co.ukfishersci.comfishersci.com High concentrations can potentially lead to delayed pulmonary edema. chemicalbook.com

Due to these risks, it is critical to implement effective engineering controls, such as closed systems and ventilation, to minimize inhalation exposure. cdc.gov

Dermal Sensitization

Direct contact with this compound can cause significant skin reactions. chemicalbook.com Like many other isocyanates, it is a known dermal sensitizer. epa.gov

Key toxicological effects on the skin include:

Skin Irritation: this compound is classified as a skin irritant, causing redness and inflammation upon contact. apolloscientific.co.ukgeorganics.skfishersci.com

Dermal Sensitization: It is also classified as a skin sensitizer, meaning it can cause an allergic skin reaction. apolloscientific.co.ukgeorganics.skfishersci.com Once an individual is sensitized, re-exposure can lead to allergic dermatitis, characterized by rashes and hives. nsw.gov.auchemicalbook.com This sensitization is an irreversible chronic health effect. ubc.ca

Acute Dermal Toxicity: this compound is classified as toxic in contact with the skin. apolloscientific.co.ukfishersci.comfishersci.com

Given the potential for dermal absorption and sensitization, preventing skin contact through the use of appropriate personal protective equipment, such as gloves and protective clothing, is a critical risk management measure. ubc.caoup.comcdc.gov

Allergic Reactions and Asthma Pathogenesis

Exposure to this compound, like other isocyanates, can lead to significant allergic reactions. dermnetnz.org It is recognized as a potent respiratory and skin sensitizer. georganics.skhseni.gov.uk Inhalation is a primary route of exposure that can cause allergy or asthma-like symptoms and breathing difficulties. georganics.skchemicalbook.com This sensitization means that after an initial exposure, even very small amounts of the substance can trigger a severe reaction. nih.gov The development of sensitization can occur after a single high-level exposure or through repeated lower-level exposures over weeks, months, or even years. hseni.gov.uk

The pathogenesis of isocyanate-induced asthma is complex and involves immunological responses. researchgate.net When inhaled, isocyanates can react with proteins in the respiratory tract, such as albumin, to form new complexes. nih.gov These new complexes, or "neo-antigens," are recognized by the immune system, triggering an inflammatory response that can lead to asthma. nih.govresearchgate.net This process can involve both T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are types of white blood cells that play a role in allergic reactions. nih.gov While the exact mechanisms are still under investigation, it is understood that both IgE-mediated and non-IgE-mediated pathways may be involved. nih.gov

Symptoms of respiratory sensitization can manifest immediately upon exposure or be delayed by several hours. hseni.gov.uk Early signs include:

Persistent cough hseni.gov.uk

Wheezing hseni.gov.uk

Chest tightness hseni.gov.uk

Shortness of breath hseni.gov.uk

Flu-like symptoms hseni.gov.uk

Recurring runny or blocked nose hseni.gov.uk

Sore or watering eyes hseni.gov.uk

Skin contact with this compound can also lead to allergic contact dermatitis, characterized by redness, itching, and blistering. dermnetnz.org Furthermore, skin exposure may contribute to the development of respiratory sensitization. dermnetnz.orghseni.gov.uk

Metabolism and Detoxification Enzymes (e.g., Glutathione (B108866) S-transferase, Cytochrome P450 reductase)